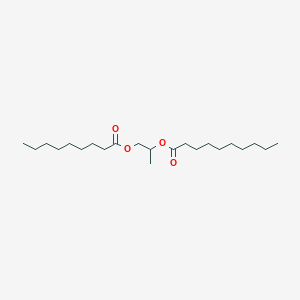
Propylene glycol dipelargonate, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylene glycol dipelargonate is a chemical compound with the empirical formula C22H42O4 and a molecular weight of 370.57 g/mol . It is a diester formed from propylene glycol and pelargonic acid. This compound is often used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Propylene glycol dipelargonate is synthesized through the esterification reaction between propylene glycol and pelargonic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of propylene glycol dipelargonate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Propylene glycol dipelargonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propylene glycol dipelargonate can be hydrolyzed back to propylene glycol and pelargonic acid.
Oxidation: Under oxidative conditions, the ester groups in propylene glycol dipelargonate can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and pelargonic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
Propylene glycol dipelargonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its compatibility with biological systems.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emollient and viscosity-modifying properties
作用機序
The mechanism of action of propylene glycol dipelargonate primarily involves its role as an emollient and solvent. In pharmaceutical and cosmetic formulations, it helps to improve the texture and spreadability of products. It also enhances the penetration of active ingredients through the skin by disrupting the lipid barrier, allowing for better absorption .
類似化合物との比較
- Propylene glycol dicaprylate
- Propylene glycol dicaprate
- Propylene glycol diisostearate
- Propylene glycol dilaurate
Comparison: Propylene glycol dipelargonate is unique due to its specific esterification with pelargonic acid, which imparts distinct properties such as a lower melting point and better spreadability compared to other similar compounds. This makes it particularly useful in applications where a smooth, non-greasy feel is desired .
特性
分子式 |
C22H42O4 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC名 |
1-nonanoyloxypropan-2-yl decanoate |
InChI |
InChI=1S/C22H42O4/c1-4-6-8-10-12-14-16-18-22(24)26-20(3)19-25-21(23)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |
InChIキー |
BBPQTYSGBCCALB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















